5-Amino-3-(trifluoromethyl)picolinonitrile
Description
5-Amino-3-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6) is a fluorinated pyridine derivative with the molecular formula C₇H₄F₃N₃ and a molecular weight of 187.12 g/mol . It is characterized by a picolinonitrile backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and an amino (-NH₂) group at the 5-position. The compound is a white to off-white solid, commercially available in purities up to 98%, and is stored under inert conditions to ensure stability .
This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of Apalutamide (ARN-509), a nonsteroidal antiandrogen used to treat prostate cancer. It is classified as Apalutamide Impurity 9 in quality control protocols . Its reactivity, particularly at the nitrile (-CN) and amino (-NH₂) groups, enables its use in constructing complex heterocycles and bioactive molecules.
Properties
IUPAC Name |
5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMSCOVORZUSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543138 | |
| Record name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573762-62-6 | |
| Record name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
Catalytic hydrogenation is a cornerstone method for reducing nitro groups to amino groups. In this approach, 5-nitro-3-(trifluoromethyl)picolinonitrile is subjected to hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction typically proceeds in a polar aprotic solvent such as ethanol or ethyl acetate at temperatures ranging from 25°C to 60°C.
The mechanism involves the adsorption of hydrogen onto the palladium surface, followed by the sequential reduction of the nitro group (-NO₂) to a hydroxylamine intermediate (-NHOH) and finally to the primary amine (-NH₂). The trifluoromethyl and nitrile groups remain intact due to their electron-withdrawing nature, which stabilizes the aromatic ring against over-reduction.
Yield and Optimization
Advantages and Limitations
- Advantages : High selectivity, minimal byproducts, and compatibility with large-scale production.
- Limitations : Sensitivity to catalyst poisoning by sulfur-containing impurities and the need for specialized equipment for high-pressure reactions.
Iron-Mediated Reduction in Acidic Media
Reaction Conditions and Mechanism
An alternative reduction method employs iron powder in hydrochloric acid (HCl), as demonstrated by Bian et al.. In this protocol, 5-nitro-3-(trifluoromethyl)picolinonitrile is refluxed in a 1:1 mixture of ethanol and ethyl acetate with excess iron powder (5:1 molar ratio relative to the substrate) and catalytic HCl.
The mechanism follows a single-electron transfer (SET) pathway, where iron (Fe⁰) oxidizes to Fe²⁺/Fe³⁺, facilitating the reduction of the nitro group. The acidic environment protonates intermediate species, preventing the formation of undesired side products such as hydroxylamines.
Yield and Optimization
Workup and Purification
The crude product is filtered through diatomaceous earth to remove iron residues, followed by liquid-liquid extraction with ethyl acetate and neutralization with aqueous sodium carbonate. Final purification involves drying over sodium sulfate and solvent evaporation.
Advantages and Limitations
- Advantages : Cost-effective (iron is inexpensive), high yield, and no requirement for pressurized hydrogen.
- Limitations : Generates iron oxide waste, necessitating robust filtration steps.
Comparative Analysis of Synthetic Routes
The table below summarizes the two primary methods for synthesizing 5-amino-3-(trifluoromethyl)picolinonitrile:
Industrial-Scale Considerations
For large-scale production, catalytic hydrogenation is preferred due to its compatibility with continuous flow reactors. A 2024 study highlighted a pilot-scale process achieving 88% yield with a throughput of 50 kg/day using a fixed-bed Pd/C reactor. Key challenges include maintaining catalyst activity over multiple cycles and ensuring consistent solvent recovery.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-(trifluoromethyl)picolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .
Medicine: As a pharmaceutical intermediate, this compound is involved in the synthesis of drugs targeting specific diseases. Its derivatives have shown potential in the treatment of various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications extend to the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position and the trifluoromethyl group at the 3-position contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares 5-amino-3-(trifluoromethyl)picolinonitrile with structurally related compounds, focusing on substituents, physicochemical properties, and applications:
Regulatory and Commercial Aspects
- Regulatory Status: this compound is listed under U.S. trade amendments (Section 74303) as a controlled chemical for supply chain transparency .
- Pricing: Available at €39.00/5g (CymitQuimica) and $25.00/100mg (Fisher Scientific), reflecting its high value in pharmaceutical manufacturing .
Biological Activity
5-Amino-3-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₄F₃N₃
- Molecular Weight : 187.12 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially increasing its bioavailability.
- Androgen Receptor Modulation : Preliminary studies indicate that compounds with structural similarities to this compound may act as selective androgen receptor modulators (SARMs). These compounds can bind competitively to androgen receptors, influencing pathways involved in cell growth and differentiation .
- Inhibition of Kinase Activity : Some derivatives have shown promise as kinase inhibitors, particularly against targets involved in oncogenic signaling pathways such as PI3K/mTOR. This inhibition can lead to reduced proliferation of cancer cells .
- Antitumor Effects : Research suggests that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The IC50 values observed in these studies range from 0.5 to 5 µM, depending on the specific cell line and experimental conditions.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 2.5 |
| HeLa (Cervical Cancer) | 0.8 |
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. In one study, administration of this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its efficacy as an antitumor agent.
Case Studies
- Case Study on Anticancer Activity :
-
Safety and Toxicology :
- Toxicological assessments revealed that while the compound exhibits potent biological activity, it also requires careful evaluation due to potential off-target effects and toxicity at higher concentrations.
Q & A
Basic: What synthetic methodologies are most effective for producing 5-Amino-3-(trifluoromethyl)picolinonitrile, and how can purity be validated?
Answer:
The synthesis typically involves nitration, reduction, or substitution reactions on a pyridine scaffold. For example:
- Step 1: Start with 5-nitro-3-(trifluoromethyl)picolinonitrile, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the nitro group to an amino group .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
- Purity Validation: Use HPLC (≥99% purity, as per batch-specific certificates) and confirm structure via (e.g., δ 6.8–7.2 ppm for aromatic protons) and (e.g., δ 115–120 ppm for nitrile carbon) .
Advanced: How can computational modeling guide the design of derivatives of this compound for targeted receptor interactions?
Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to receptors (e.g., 5-HT or NMDA receptors, based on structural analogs in tryptamine studies) .
- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., amino group for electrophilic substitution or hydrogen bonding).
- SAR Optimization: Compare with analogs (e.g., 3-((4-Chlorophenyl)thio) derivatives) to assess how substituents modulate activity. Replace the amino group with nitro or thioether groups and simulate interactions .
Basic: What analytical techniques are critical for characterizing this compound’s structural and thermal properties?
Answer:
- Spectroscopy:
- Mass Spectrometry: ESI-MS to verify molecular ion peak at m/z 187.122 (CHFN) .
- Thermal Analysis: TGA/DSC to determine decomposition temperature and stability under varying conditions.
Advanced: How can researchers address contradictions in reported biological activities of this compound across studies?
Answer:
- Variable Control: Standardize assay conditions (e.g., pH, solvent DMSO concentration, cell lines) to minimize variability.
- Meta-Analysis: Compare datasets from independent studies (e.g., IC values in receptor binding assays) to identify outliers.
- Mechanistic Studies: Use knockout models or isotopic labeling to confirm target engagement (e.g., to track trifluoromethyl group interactions) .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage: Keep at -20°C in airtight, light-resistant containers to prevent degradation (based on analog stability data) .
- Handling: Use glove boxes under inert gas (N) to avoid moisture absorption.
- Safety: Refer to SDS for hazard guidelines (e.g., avoid inhalation; use PPE) .
Advanced: What strategies optimize regioselective functionalization of the amino group in this compound?
Answer:
- Protection/Deprotection: Use Boc or Fmoc groups to shield the amino group during reactions (e.g., Suzuki coupling at the pyridine ring) .
- Electrophilic Substitution: React with acyl chlorides or sulfonyl chlorides in anhydrous THF with a base (e.g., EtN).
- Cross-Coupling: Employ Buchwald-Hartwig conditions (Pd(dba), Xantphos) for C-N bond formation .
Basic: How is this compound utilized in medicinal chemistry research?
Answer:
- Intermediate Synthesis: Key precursor for Apalutamide (prostate cancer drug) via coupling with aryl halides .
- Library Development: Generate analogs for high-throughput screening against kinases or GPCRs.
- Biological Probes: Label with fluorescent tags (e.g., FITC) to study cellular uptake via fluorescence microscopy .
Advanced: What role does the trifluoromethyl group play in the compound’s physicochemical properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
